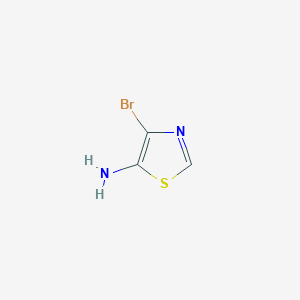
tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a chlorobenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Substituted piperidines.
Applications De Recherche Scientifique
Chemistry: : In organic chemistry, tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: : Pharmaceutical research utilizes this compound as an intermediate in the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with therapeutic potential .
Industry: : In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-amino-3-(4-methylbenzyl)piperidine-1-carboxylate .
tert-Butyl 3-amino-3-(4-bromobenzyl)piperidine-1-carboxylate: .
tert-Butyl 3-amino-3-(4-fluorobenzyl)piperidine-1-carboxylate: .
Comparison: : Compared to its analogs, tert-Butyl 3-amino-3-(4-chlorobenzyl)piperidine-1-carboxylate exhibits unique properties due to the presence of the chlorine atom. This halogen substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its bromine, fluorine, and methyl counterparts .
Propriétés
Formule moléculaire |
C17H25ClN2O2 |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
tert-butyl 3-amino-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-4-9-17(19,12-20)11-13-5-7-14(18)8-6-13/h5-8H,4,9-12,19H2,1-3H3 |
Clé InChI |
LZQHRGZMEJGKPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



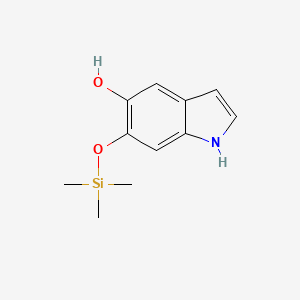
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)

![3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one](/img/structure/B12939201.png)
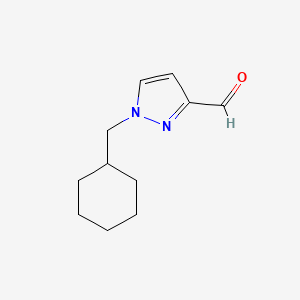
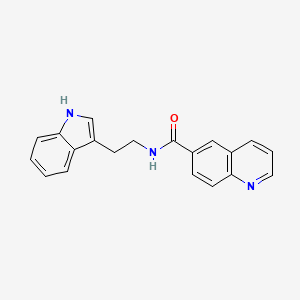
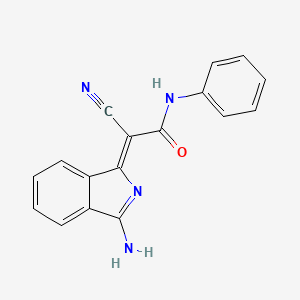
![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
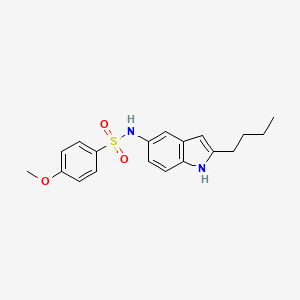
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
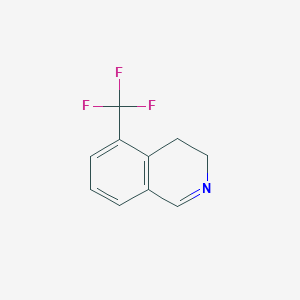
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
